1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione: is an organic compound with the molecular formula C14H10O6 . It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and a dihydroanthracene structure. This compound is known for its dark brown to black appearance and is slightly soluble in DMSO when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione can be synthesized through the reduction of 1,4,5,8-tetrahydroxyanthraquinone. The reduction process typically involves the use of sodium dithionite in an aqueous medium under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of anthraquinone derivatives in the presence of suitable catalysts such as copper. The reaction is carried out under acidic conditions to ensure the complete reduction of the anthraquinone to the desired tetrahydroxy derivative .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be further reduced to form leuco derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Fuming sulfuric acid is commonly used for oxidation reactions.
Reduction: Sodium dithionite and hydrogen gas in the presence of copper catalysts are used for reduction reactions.
Substitution: Various reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Leuco derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, leading to changes in their activity. This interaction can result in the inhibition or activation of specific pathways, contributing to its biological effects .
Comparison with Similar Compounds
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Similar structure but differs in the position of hydroxyl groups.
1,4,5,8-Tetrahydroxyanthraquinone: A direct precursor used in the synthesis of the target compound.
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone: Another derivative with slight structural differences.
Uniqueness: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl groups and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C14H10O6 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
5,8,9,10-tetrahydroxy-5,6-dihydroanthracene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-3,8,17-20H,4H2 |
InChI Key |
KWQZRUJRRYOFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.